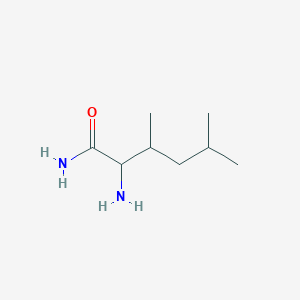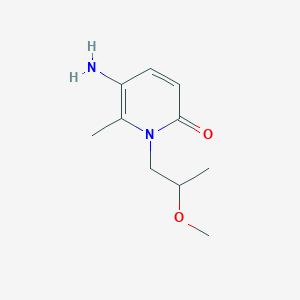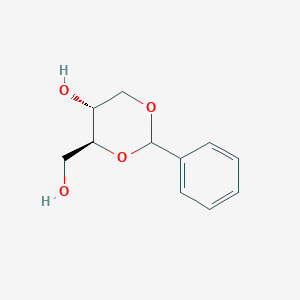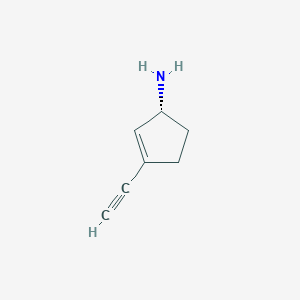
(R)-3-Ethynylcyclopent-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Ethynylcyclopent-2-en-1-amine is an organic compound characterized by a cyclopentene ring with an ethynyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethynylcyclopent-2-en-1-amine typically involves several steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor followed by the introduction of the ethynyl group and the amine group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Ethynylcyclopent-2-en-1-amine may involve large-scale synthesis techniques such as continuous flow reactors. These methods allow for better control over reaction conditions and scalability, ensuring consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
®-3-Ethynylcyclopent-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethynyl and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Ethynylcyclopent-2-en-1-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. Researchers are investigating its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, ®-3-Ethynylcyclopent-2-en-1-amine is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of certain diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating high-performance materials and catalysts.
Mechanism of Action
The mechanism of action of ®-3-Ethynylcyclopent-2-en-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-Ethynylcyclopent-2-en-1-ol: Similar structure but with a hydroxyl group instead of an amine group.
®-3-Ethynylcyclopent-2-en-1-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
®-3-Ethynylcyclopent-2-en-1-thiol: Features a thiol group in place of the amine group.
Uniqueness
®-3-Ethynylcyclopent-2-en-1-amine is unique due to its combination of an ethynyl group and an amine group on a cyclopentene ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C7H9N |
|---|---|
Molecular Weight |
107.15 g/mol |
IUPAC Name |
(1R)-3-ethynylcyclopent-2-en-1-amine |
InChI |
InChI=1S/C7H9N/c1-2-6-3-4-7(8)5-6/h1,5,7H,3-4,8H2/t7-/m1/s1 |
InChI Key |
HGSQJBBYICZMPP-SSDOTTSWSA-N |
Isomeric SMILES |
C#CC1=C[C@@H](CC1)N |
Canonical SMILES |
C#CC1=CC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


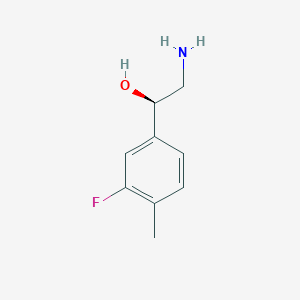

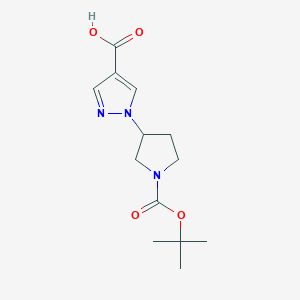
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine](/img/structure/B13321153.png)
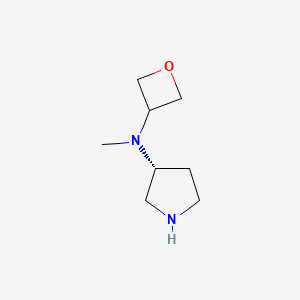
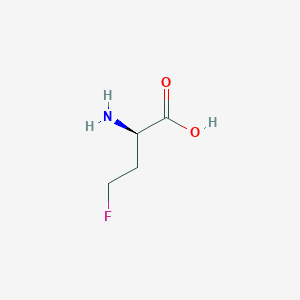
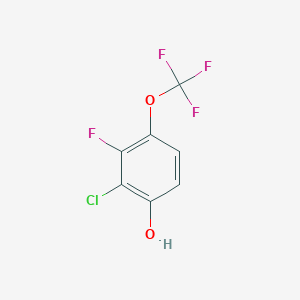
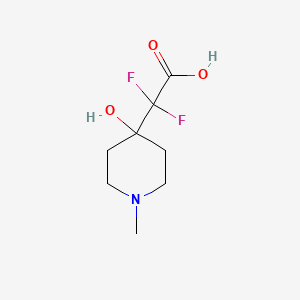
![1-[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13321180.png)

